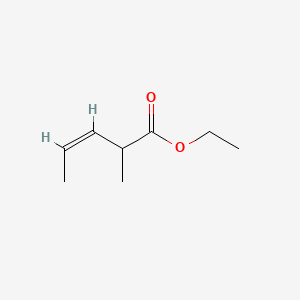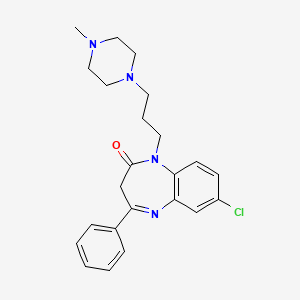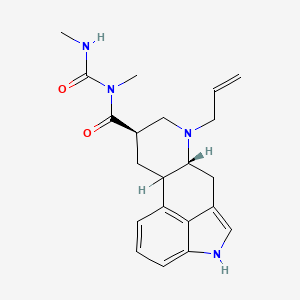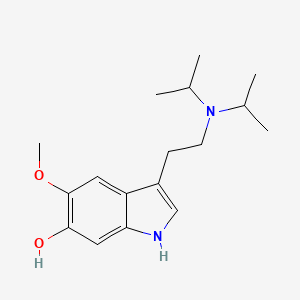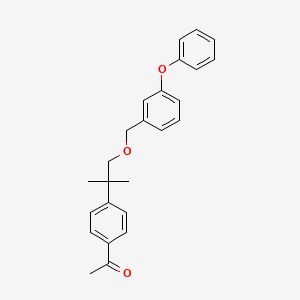
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidine ring, a morpholine moiety, and a methoxyphenoxy group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenol derivative and an appropriate leaving group.
Attachment of the Morpholine Moiety: The morpholine moiety is typically introduced via an acylation reaction using morpholine and an acyl chloride derivative.
Final Assembly and Hydrochloride Formation: The final step involves the coupling of the intermediate compounds followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the morpholine moiety using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiazolidine derivatives.
Substitution Products: Substituted methoxyphenoxy or morpholine derivatives.
Applications De Recherche Scientifique
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(4-morpholinyl)aniline: A compound with a similar morpholine moiety but lacking the thiazolidine ring.
2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide: A compound with a similar methoxyphenoxy group but different overall structure.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
103196-00-5 |
|---|---|
Formule moléculaire |
C17H25ClN2O4S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-morpholin-4-ylethanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O4S.ClH/c1-21-14-4-2-3-5-15(14)23-13-17-19(8-11-24-17)16(20)12-18-6-9-22-10-7-18;/h2-5,17H,6-13H2,1H3;1H |
Clé InChI |
XHWWFSPRCITPGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


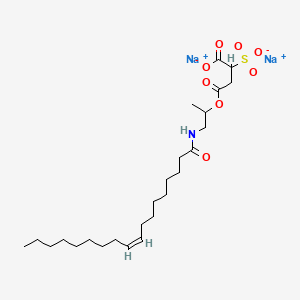
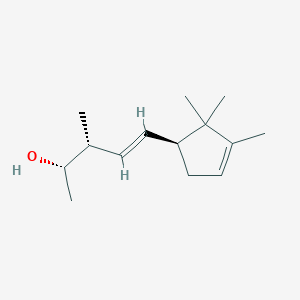
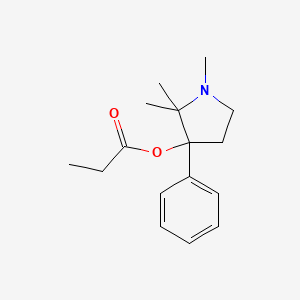

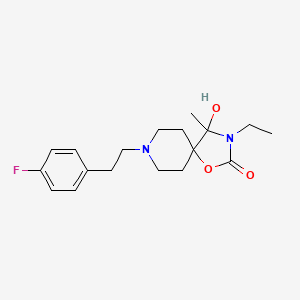
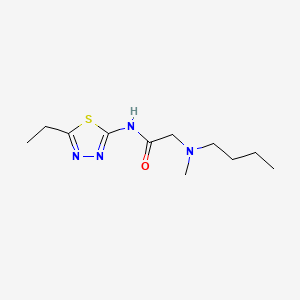
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)

